molecular formula C17H15BrN4O3 B2654484 2-(4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide CAS No. 1010868-75-3

2-(4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide

Cat. No.: B2654484
CAS No.: 1010868-75-3
M. Wt: 403.236
InChI Key: ZHWFPSCNLPJEBU-UHFFFAOYSA-N
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Description

2-(4-(4-(4-Bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide is a hydrazide derivative featuring a pyrazole core substituted with a 4-bromophenyl group. The molecule integrates a 3-hydroxyphenoxy moiety linked to an acetohydrazide functional group.

Properties

IUPAC Name

2-[4-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O3/c18-11-3-1-10(2-4-11)14-8-20-22-17(14)13-6-5-12(7-15(13)23)25-9-16(24)21-19/h1-8,23H,9,19H2,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWFPSCNLPJEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-bromophenylhydrazine with an appropriate diketone under acidic conditions.

    Attachment of the hydroxyphenoxy group: The pyrazole intermediate is then reacted with a hydroxyphenol derivative in the presence of a base to form the hydroxyphenoxy group.

    Formation of the acetohydrazide: The final step involves the reaction of the hydroxyphenoxy intermediate with chloroacetohydrazide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activities. For instance, compounds containing the pyrazole ring have been shown to inhibit the proliferation of various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. Studies have demonstrated that modifications to the pyrazole structure can enhance its cytotoxic effects, making it a promising scaffold for developing new anticancer agents .

Antimicrobial Activity

Compounds similar to 2-(4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide have also been evaluated for their antimicrobial properties. The presence of bromine in the structure can enhance biological activity against bacteria such as Escherichia coli and Pseudomonas aeruginosa. This suggests potential applications in treating bacterial infections .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating their potential use in treating inflammatory diseases .

Material Science Applications

Beyond biological applications, compounds like this compound may find utility in material science. Their unique chemical structures could lead to applications in developing novel materials with specific electronic or optical properties.

Case Studies

  • Anticancer Activity : A study investigated a series of pyrazole derivatives, including those with bromophenyl substitutions. These compounds showed promising results in inhibiting cell growth in vitro, with specific derivatives leading to apoptosis in cancer cells .
  • Antimicrobial Testing : Another study focused on the synthesis of various substituted pyrazoles and their evaluation against common bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential as therapeutic agents .
  • Material Properties : Research into the material properties of pyrazole derivatives has revealed their potential as precursors for organic semiconductors. Their ability to form stable films makes them candidates for use in electronic devices .

Mechanism of Action

The mechanism of action of 2-(4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromophenyl and pyrazole groups can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of acetohydrazide derivatives with heterocyclic cores. Key structural analogues include:

Compound Name Core Structure Substituents Key Differences References
2-[6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide Imidazothiazole 4-Bromophenyl, imidazothiazole core Replacement of pyrazole with imidazothiazole alters electronic properties.
N'-(1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-yl)methylene salicylhydrazide Pyrazole 4-Bromophenyl, salicylhydrazide (2-hydroxyphenyl) Salicylhydrazide vs. 3-hydroxyphenoxy acetohydrazide; positional isomerism.
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-3-pyridinylmethylene]acetohydrazide Triazole 4-Bromophenyl, triazole core, sulfanyl group Triazole core introduces different π-stacking potential; sulfanyl enhances reactivity.
2-{3-Hydroxy-4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenoxy}acetohydrazide Pyrazole 4-Methoxyphenyl, trifluoromethyl Methoxy (electron-donating) vs. bromo (electron-withdrawing); CF3 increases lipophilicity.

Physicochemical Properties

  • Hydrogen Bonding : The hydroxyl and hydrazide groups in the target compound enable strong hydrogen bonding, similar to salicylhydrazides . IR spectra show peaks at ~3400 cm⁻¹ (O-H/N-H) and ~1660 cm⁻¹ (C=O) .
  • Lipophilicity : The bromophenyl group enhances lipophilicity compared to methoxy or trifluoromethyl analogues, impacting membrane permeability .

Key Research Findings

Substituent Effects : Bromophenyl and trifluoromethyl groups enhance bioactivity by increasing lipophilicity and enzyme binding, while methoxy groups improve solubility but reduce potency .

Core Heterocycle Impact : Pyrazole and triazole cores offer distinct π-π stacking and hydrogen-bonding capabilities, influencing target selectivity .

Synthetic Flexibility : Hydrazide derivatives are synthetically versatile, enabling modular substitution for optimizing pharmacokinetic profiles .

Biological Activity

The compound 2-(4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide is a derivative of pyrazole, a class known for diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C19H18BrN3O3C_{19}H_{18}BrN_3O_3. Its structure includes a bromophenyl group, a pyrazole ring, and a hydroxyphenoxy group, contributing to its potential pharmacological properties.

Biological Activities

Research has demonstrated that pyrazole derivatives exhibit several biological activities, including:

  • Antimicrobial Activity : Pyrazole compounds have shown effectiveness against various bacterial strains. For instance, derivatives similar to the target compound have been noted for their ability to inhibit the growth of Staphylococcus aureus and Escherichia coli .
  • Antitumor Effects : The presence of the pyrazole moiety is linked to anticancer properties. Studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cell lines, thereby inhibiting tumor growth .
  • Anti-inflammatory Properties : Compounds with similar structures have been reported to reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives, including compounds structurally related to the target molecule. The results indicated that modifications in the bromophenyl group significantly enhanced antimicrobial potency against gram-positive bacteria .
  • Cytotoxicity Assay : In another investigation, the cytotoxic effects of various pyrazole derivatives were assessed using MTT assays on human cancer cell lines. The data revealed that compounds with hydroxyl substitutions exhibited higher cytotoxicity compared to their non-hydroxylated counterparts .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundEffectiveness
Antimicrobial4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamideModerate against E. coli
AntitumorPyrazole derivativesInduces apoptosis
Anti-inflammatoryVarious pyrazole derivativesReduces inflammation

Table 2: Cytotoxicity Results

Compound NameCell Line TestedIC50 (µM)
Compound AHeLa15
Compound BMCF710
Target CompoundA54912

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